molecular formula C10H13Cl2NO B1636504 3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride CAS No. 67466-40-4

3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride

Cat. No. B1636504
CAS RN: 67466-40-4
M. Wt: 234.12 g/mol
InChI Key: OABQNRFBTRGANN-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride, also known as PCP-OH or PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been extensively studied for its pharmacological properties. The compound has a unique chemical structure and exhibits a wide range of biological activities, making it an important research tool in various fields of science.

Scientific Research Applications

Structural and Chemical Characterization

  • The structural analysis of related chlorophenyl and pyrrolidine compounds indicates their potential for forming stable crystalline structures through various intermolecular interactions. For instance, compounds with chlorophenyl and thiophene rings exhibit planarity and stabilized structures via hydrogen bonding and van der Waals forces, suggesting potential in material science and molecular engineering applications (Ray et al., 1997).

Synthesis and Characterization of Complexes

  • Research on Co(III) complexes incorporating pyrrolidine showcases the synthesis and structural characterization of these complexes. The findings suggest applications in coordination chemistry and catalysis, where the pyrrolidine moiety plays a crucial role in the complex's stability and reactivity (Amirnasr et al., 2001).

Optical Properties and Sensing Applications

  • Studies on chlorophyll derivatives and other heteroatom-containing luminogens indicate the exploration of optical properties, such as fluorescence and charge transfer. These characteristics are pivotal in developing sensors, organic electronics, and photovoltaic devices, where intramolecular interactions and the structural role of pyrrolidine could be critical (Yamamoto & Tamiaki, 2015).

Catalysis and Synthetic Applications

  • The catalytic application of Cr(III)(salen)Cl in the enantioselective synthesis of pyrrolidinol derivatives demonstrates the utility of pyrrolidine-containing compounds in asymmetric synthesis and organic transformation. This suggests potential research applications in developing novel synthetic methodologies and pharmaceuticals (Yang et al., 2009).

Conductive Polymer Films

  • The preparation of conductive polymer films through electropolymerization processes involving pyrrolidine and related compounds illustrates their significance in materials science. Such studies indicate the potential for developing new materials with applications in electronics, coatings, and energy storage devices (Zhu et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQNRFBTRGANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986829
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride

CAS RN

67466-40-4
Record name 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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